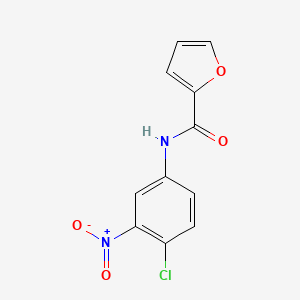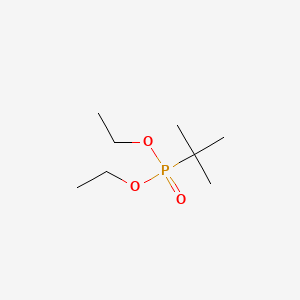
2-(p-Cyanophenyl)-1,3-bis(o-hydroxybenzyl) imidazolidine
概要
説明
2-(p-Cyanophenyl)-1,3-bis(o-hydroxybenzyl) imidazolidine: is a complex organic compound that features an imidazolidine ring substituted with p-cyanophenyl and o-hydroxybenzyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Cyanophenyl)-1,3-bis(o-hydroxybenzyl) imidazolidine typically involves the reaction of p-cyanobenzaldehyde with o-hydroxybenzylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imidazolidine ring. Common catalysts used in this reaction include acids or bases, depending on the desired reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the o-hydroxybenzyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the p-cyanophenyl group can yield amine derivatives.
Substitution: The imidazolidine ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazolidine derivatives.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity and selectivity towards specific targets.
Industry: In the material science industry, the compound can be used in the synthesis of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of 2-(p-Cyanophenyl)-1,3-bis(o-hydroxybenzyl) imidazolidine involves its interaction with various molecular targets. The o-hydroxybenzyl groups can form hydrogen bonds with biological macromolecules, while the p-cyanophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
類似化合物との比較
- 2-(p-Cyanophenyl)-1,3-bis(p-hydroxybenzyl) imidazolidine
- 2-(p-Cyanophenyl)-1,3-bis(m-hydroxybenzyl) imidazolidine
- 2-(m-Cyanophenyl)-1,3-bis(o-hydroxybenzyl) imidazolidine
Comparison: The uniqueness of 2-(p-Cyanophenyl)-1,3-bis(o-hydroxybenzyl) imidazolidine lies in the specific positioning of the hydroxy and cyano groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties due to the electronic and steric effects of the substituents.
特性
IUPAC Name |
4-[1,3-bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c25-15-18-9-11-19(12-10-18)24-26(16-20-5-1-3-7-22(20)28)13-14-27(24)17-21-6-2-4-8-23(21)29/h1-12,24,28-29H,13-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEIGYQGNOIBBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2O)C3=CC=C(C=C3)C#N)CC4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173880 | |
| Record name | Phenol, 2,2'-(2-(p-cyanophenyl)-1,3-imidazolidenedimethylene)di- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20063-36-9 | |
| Record name | Phenol, 2,2'-(2-(p-cyanophenyl)-1,3-imidazolidenedimethylene)di- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020063369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,2'-(2-(p-cyanophenyl)-1,3-imidazolidenedimethylene)di- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-hydroxy-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3367817.png)
![(R)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B3367824.png)

![5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one](/img/structure/B3367833.png)







![2-[3-(Boc-amino)propoxy]benzonitrile](/img/structure/B3367891.png)


